molecular formula C27H42O3 B7798362 Spirost-5-en-3-ol

Spirost-5-en-3-ol

Cat. No.: B7798362
M. Wt: 414.6 g/mol
InChI Key: WQLVFSAGQJTQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirost-5-en-3-ol, also known as diosgenin, is a naturally occurring steroidal sapogenin. It is primarily derived from plants such as wild yam (Dioscorea species) and fenugreek (Trigonella foenum-graecum). This compound has garnered significant attention due to its diverse biological activities and its role as a precursor in the synthesis of various steroidal drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spirost-5-en-3-ol can be synthesized through several chemical routes. One common method involves the hydrolysis of dioscin, a glycoside found in plants, to yield diosgenin. This process typically involves acid hydrolysis under controlled conditions .

Industrial Production Methods

In industrial settings, diosgenin is extracted from plant sources using solvents such as ethanol or methanol. The plant material is first dried and ground, then subjected to solvent extraction. The extract is then purified through various techniques, including crystallization and chromatography, to obtain pure diosgenin .

Chemical Reactions Analysis

Types of Reactions

Spirost-5-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diosgenone, various steroidal derivatives, and functionalized diosgenin compounds .

Scientific Research Applications

Spirost-5-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of corticosteroids, sex hormones, and other steroidal drugs.

    Biology: Diosgenin is studied for its role in plant metabolism and its potential as a natural pesticide.

    Medicine: It exhibits anti-inflammatory, anticancer, and cholesterol-lowering properties. Diosgenin is also used in the development of oral contraceptives and hormone replacement therapies.

    Industry: Diosgenin is utilized in the pharmaceutical industry for the production of various steroidal medications .

Mechanism of Action

The mechanism of action of Spirost-5-en-3-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Dioscin: A glycoside that can be hydrolyzed to produce diosgenin.

    Protodioscin: Another glycoside with similar properties to dioscin.

    Sarsasapogenin: A steroidal sapogenin with similar biological activities.

Uniqueness

Spirost-5-en-3-ol is unique due to its wide range of biological activities and its role as a precursor for the synthesis of various steroidal drugs. Its ability to modulate multiple molecular pathways makes it a valuable compound in both research and industry .

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVFSAGQJTQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-06-1, 512-04-9
Record name NSC226132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIOSGENIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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